Carbofuran-d3

Overview

Description

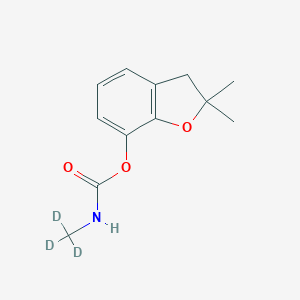

Carbofuran-d3 (CAS: 1007459-98-4) is a deuterium-labeled analog of the carbamate pesticide Carbofuran (CAS: 1563-66-2). Its molecular formula is C₁₂H₁₂D₃NO₃, with a molecular weight of 224.27 g/mol. The deuterium substitution occurs at the N-methyl group, resulting in enhanced stability and reduced metabolic interference in analytical and biochemical studies .

Preparation Methods

De Novo Synthesis via Deuterated Precursors

Synthesis of Methyl-d3 Isocyanate

The foundational step in traditional Carbofuran-d3 synthesis involves the preparation of methyl-d3 isocyanate, a deuterated variant of methyl isocyanate. Source outlines a robust method for synthesizing methyl-d3 bromide, a precursor to methyl-d3 isocyanate:

-

Reaction of Silver Acetate-d3 with Bromine :

Silver acetate-d3 reacts with bromine in a sealed tube under anhydrous conditions to yield methyl-d3 bromide (CD3Br). This reaction proceeds at ambient temperature over 30–45 minutes, achieving a yield of 75–85% .The isotopic purity of the product exceeds 99.3% deuterium incorporation, as confirmed by mass spectrometry .

-

Conversion to Methyl-d3 Isocyanate :

Methyl-d3 bromide is subsequently reacted with silver cyanate (AgOCN) in a nucleophilic substitution reaction:This step requires careful temperature control (40–60°C) and inert atmosphere conditions to prevent side reactions .

Condensation with 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The final step involves the reaction of methyl-d3 isocyanate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol (carbofuran phenol), as detailed in source :

-

Reaction Conditions :

-

Catalyst : Triethylamine (1–2 mol%)

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0–5°C (to minimize thermal degradation)

-

Time : 4–6 hours

-

-

Mechanism :

The tertiary amine catalyst facilitates the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of methyl-d3 isocyanate, forming the carbamate linkage : -

Yield and Purity :

This method achieves a yield of 78–82% with >98% isotopic purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes residual reagents .

Late-Stage Deuteration via Palladium-Catalyzed C–H Activation

Methodology and Reaction Design

Source introduces a groundbreaking approach for late-stage deuteration of aromatic compounds using D2O as the deuterium source. This method leverages palladium catalysis to enable H/D exchange at specific positions on the carbofuran core.

-

Catalytic System :

-

Deuteration Mechanism :

The palladium catalyst facilitates reversible C–H bond cleavage, allowing deuterium from D2O to incorporate into the aromatic ring via a σ-bond metathesis pathway : -

Isotopic Incorporation :

Comparative Analysis of Synthetic Methods

Industrial and Analytical Considerations

Large-Scale Production Challenges

-

Precursor Availability : Sourcing deuterated methyl isocyanate remains a bottleneck, with global suppliers offering limited quantities at premium prices .

-

Purification Requirements : Distillation under reduced pressure (0.1–0.5 mmHg) is necessary to separate this compound from unreacted starting materials .

Quality Control Metrics

Chemical Reactions Analysis

Types of Reactions

Carbofuran-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form deuterated carbofuran derivatives.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated carbofuran oxides, while reduction can produce deuterated carbofuran derivatives .

Scientific Research Applications

Analytical Chemistry

Carbofuran-d3 is predominantly used as an internal standard in analytical methods, enhancing the accuracy of quantification of carbofuran in various matrices.

- Gas Chromatography (GC) : Utilized for the quantification of carbofuran residues in agricultural products and environmental samples.

- Liquid Chromatography (LC) : Employed in solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to separate and quantify carbofuran from complex mixtures.

| Application | Methodology | Sample Type |

|---|---|---|

| Residue Analysis | HPLC-MS/MS | Natural water samples |

| Pesticide Detection | GC-MS | Soil and plant samples |

| Environmental Monitoring | LC-MS/MS | Surface water |

Biological Studies

In biological research, this compound aids in understanding the metabolism and degradation pathways of carbofuran in living organisms.

- Metabolic Studies : Investigates how organisms metabolize carbofuran, providing insights into its toxicological effects.

- Toxicological Research : Used to assess the impact of carbofuran exposure on various biological systems, particularly focusing on its inhibition of acetylcholinesterase (AChE).

Environmental Monitoring

This compound plays a crucial role in environmental studies aimed at detecting pesticide residues.

- Soil and Water Testing : Applied in studies assessing the presence of carbofuran residues in agricultural runoff and groundwater.

- Ecotoxicology : Evaluates the effects of pesticide contamination on aquatic life and soil microorganisms.

Case Study 1: Pesticide Residue Analysis in Sour Cherries

A study conducted in 2018 analyzed pesticide residues in sour cherries using LC-MS/MS with this compound as an internal standard. The results indicated that carbofuran was present at detectable levels, demonstrating the compound's efficacy as a reliable standard for residue analysis .

Case Study 2: Multi-Class Pesticide Detection

Research focusing on multi-class pesticide detection employed this compound to quantify various pesticide residues in fruits and vegetables. The study highlighted the compound's role in improving analytical precision during complex residue analysis .

Mechanism of Action

Carbofuran-d3, like carbofuran, inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which can result in neurotoxicity. The molecular targets include acetylcholinesterase in insects and mammals, and the pathways involved are related to neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Deuterated Internal Standards

Carbofuran-d3 is often compared to deuterated analogs of other pesticides (e.g., diuron-d6, metolachlor-d6, picolinafen-d4) in multi-residue analytical methods. Key findings include:

Table 1: Performance of this compound vs. Analyte-Specific Deuterated Standards

| Compound | Matrix Tested | Recovery Improvement | Linearity (r²) | Key Observation |

|---|---|---|---|---|

| This compound | Orange | N/A | 0.992–0.998 | Universal internal standard |

| Picolinafen-d4 | Orange | 15–20% | 0.995–0.999 | Superior recovery for picolinafen |

| Diuron-d6 | Orange | Negligible | 0.990–0.997 | Comparable to this compound |

Key Insights :

- Specificity : Analyte-specific deuterated standards (e.g., picolinafen-d4) improve recovery for their native compounds due to minimized matrix effects .

- Versatility : this compound serves as a reliable alternative when analyte-specific isotopes are unavailable, demonstrating consistent linearity across diverse matrices (apple, strawberry, lettuce) .

Comparison with Non-Deuterated Carbofuran and Metabolites

This compound differs structurally and functionally from its parent compound and metabolites:

Table 2: Structural and Functional Differences

| Compound | CAS | Molecular Formula | Key Role | Application |

|---|---|---|---|---|

| Carbofuran | 1563-66-2 | C₁₂H₁₅NO₃ | Acetylcholinesterase inhibitor | Pesticide |

| This compound | 1007459-98-4 | C₁₂H₁₂D₃NO₃ | Internal standard, BChE inhibitor | Analytical tracking, enzyme studies |

| 3-Hydroxycarbofuran | 16655-82-6 | C₁₂H₁₅NO₄ | Metabolite | Toxicity studies |

Key Insights :

- Isotopic Labeling: this compound’s deuterium substitution enables precise quantification in metabolic studies, unlike non-deuterated Carbofuran, which undergoes rapid enzymatic degradation .

- Enzyme Inhibition : this compound exhibits stronger binding to BChE via hydrophobic interactions and van der Waals forces compared to metabolites like 3-Hydroxycarbofuran .

Commercial and Practical Considerations

Table 3: Commercial Availability and Cost

| Supplier | Purity | Price (1 mg) | Key Use Case |

|---|---|---|---|

| Santa Cruz Biotechnology | >95% | $380 | Biochemical inhibition studies |

| TargetMol | >98% | ¥1,200 | Analytical reference material |

| Kanto Reagents | 99 atom%D | ¥114,400/50mg | High-precision residue testing |

Key Insights :

- This compound is priced higher than non-deuterated analogs due to synthesis complexity but remains cost-effective for high-throughput laboratories .

Research Findings and Limitations

- Matrix Effects : this compound mitigates matrix interferences in LC-MS/MS, achieving recoveries of 73.5–116% for pesticides like chlorpyrifos and tebuconazole in sour cherries .

- Limitations : While effective as a universal standard, analyte-specific deuterated compounds (e.g., picolinafen-d4) are preferable for optimizing recovery in targeted analyses .

Biological Activity

Carbofuran-d3 is a deuterated form of the carbamate pesticide carbofuran, primarily used in agriculture for its insecticidal properties. Understanding its biological activity is crucial for assessing environmental impact, toxicity, and degradation pathways. This article synthesizes findings from various studies, highlighting the biological effects, degradation mechanisms, and implications for human health and ecosystems.

This compound (C₁₁H₁₄N₄O₃) functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in insects and other organisms. The chemical structure of this compound is similar to that of its parent compound but includes deuterium atoms which can affect its metabolic pathways and detection in biological samples.

Biological Activity Overview

- Toxicity : this compound exhibits significant acute toxicity to a variety of organisms, including insects, mammals, and aquatic life. Its toxicity is primarily attributed to AChE inhibition.

- Metabolism : In mammals, carbofuran undergoes biotransformation primarily through hydrolysis and oxidative reactions. The main metabolites include 7-phenol carbofuran and 3-hydroxycarbofuran.

- Environmental Impact : Soil bacteria have developed mechanisms to degrade carbofuran, which can mitigate its persistence in the environment.

Case Study 1: Genetic Diversity of Carbofuran-Degrading Bacteria

A study focused on the genetic diversity of 128 soil bacteria capable of degrading carbofuran revealed substantial microbial diversity. These bacteria were isolated from various soil types and characterized using amplified ribosomal DNA restriction analysis (ARDRA). Key findings include:

- Diversity : Isolates were categorized into 26 distinct ARDRA groups.

- Degradation Pathway : The methylcarbamate-degrading gene (mcd) was identified in several isolates, indicating a specific pathway for carbofuran degradation through hydrolysis, yielding less toxic products like carbofuran 7-phenol .

Case Study 2: Ecotoxicological Assessment

Research assessed the ecotoxicological effects of this compound on aquatic organisms using Daphnia magna as a model organism:

- Methodology : Daphnia were exposed to various concentrations of elutriates derived from soil contaminated with carbofuran.

- Results : The study found significant immobilization rates in Daphnia exposed to elutriates containing this compound, suggesting high toxicity levels at environmentally relevant concentrations .

Data Table: Toxicity Profiles of this compound

| Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 0.5 | High immobilization rates |

| Rainbow trout | 1.2 | Neurological symptoms |

| Soil bacteria | Varies | Degradation observed |

Pharmacokinetics and Human Health Implications

Research indicates that carbofuran can be absorbed through oral exposure, with significant implications for human health:

- Absorption : Rapid absorption occurs via gastrointestinal tract.

- Distribution : Carbofuran distributes widely within tissues.

- Excretion : Metabolites are primarily excreted via urine.

A notable case reported carbofuran poisoning in a pregnant woman leading to adverse fetal outcomes, emphasizing the need for caution regarding exposure during vulnerable periods .

Q & A

Basic Research Questions

Q. What is the role of Carbofuran-d3 in analytical chemistry, and how does its deuterated structure enhance method accuracy?

this compound serves as an internal standard in isotope dilution mass spectrometry (IDMS) to improve quantification accuracy for its native analog, Carbofuran. The deuterated structure (three deuterium atoms on the methyl group) minimizes isotopic interference during analysis, enabling precise correction for matrix effects and instrument variability. For example, in multi-residue pesticide analysis, this compound demonstrated acceptable performance as a surrogate internal standard for structurally dissimilar compounds like diuron and metolachlor, despite slight recovery variations in complex matrices like orange .

Q. How is this compound synthesized, and what purity standards are critical for its use in isotope dilution methods?

this compound is typically synthesized via hydrogen-deuterium exchange or deuterated precursor reactions. Critical purity parameters include ≥99 atom% deuterium enrichment (to avoid isotopic overlap) and the absence of non-deuterated impurities, which can skew quantification. Commercial standards (e.g., Kanto Reagents’ 50mg, 99 atom% D product) are stored at 0–6°C to prevent degradation, ensuring stability for long-term method validation .

Q. What criteria should guide the selection between this compound and compound-specific deuterated internal standards?

Prioritize compound-specific deuterated standards (e.g., picolinafen-d4 for picolinafen) to maximize recovery accuracy, as seen in studies where analyte-specific isotopes improved recovery by 10–15% compared to this compound . However, this compound is a pragmatic alternative when analyte-specific isotopes are unavailable, provided cross-validation confirms its suitability for the target analyte and matrix (e.g., fruits, vegetables) .

Advanced Research Questions

Q. How can researchers optimize analytical methods when this compound exhibits variable recovery rates across different matrices?

To address matrix-dependent recovery variability (e.g., 70–120% in orange vs. strawberry), implement matrix-matched calibration or standard addition methods . In the AOAC INTERNATIONAL study, weighting calibration curves (1/X) improved linearity (r² > 0.995) despite matrix-induced signal suppression. Additionally, spiking this compound post-extraction but pre-injection can differentiate extraction efficiency losses from ion suppression .

Q. What methodological approaches resolve contradictions in recovery data when using this compound as a surrogate internal standard?

Contradictions often arise from mismatched physicochemical properties between this compound and target analytes. To resolve this:

- Conduct parallel recovery experiments with both this compound and analyte-specific isotopes (if available).

- Apply post-column infusion to quantify matrix effects independently of extraction efficiency.

- Use statistical weighting (e.g., 1/X or 1/Y²) during calibration to account for heteroscedasticity in recovery data .

Q. How do matrix effects in complex agricultural samples influence the performance of this compound in multi-residue analysis?

Co-extracted compounds (e.g., organic acids in citrus) can suppress or enhance ionization, altering this compound’s signal. In the AOAC study, this compound’s response varied by ≤15% across 10 matrices (e.g., broccoli, grapes). Mitigation strategies include:

- Dilute-and-shoot protocols to reduce matrix load.

- Enhanced cleanup steps (e.g., QuEChERS with PSA/C18).

- Internal standard bracketing to normalize batch-to-batch variability .

Q. Methodological Considerations Table

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.